molecular formula C10H12O2 B3023608 4-Phenoxybutanal CAS No. 19790-62-6

4-Phenoxybutanal

Cat. No.: B3023608
CAS No.: 19790-62-6
M. Wt: 164.2 g/mol
InChI Key: MENQANRYVCXWHY-UHFFFAOYSA-N
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Description

4-Phenoxybutanal is an organic compound with the molecular formula C10H12O2 It is a member of the aldehyde family, characterized by the presence of a phenoxy group attached to a butanal chain

Scientific Research Applications

4-Phenoxybutanal has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that phenoxy compounds often interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 4-Phenoxybutanal is currently unknown due to the lack of specific research on this compound. Phenoxy compounds are known to have antibacterial properties and are effective against certain strains of bacteria . It’s possible that this compound may share similar properties, but this needs to be confirmed through further studies.

Biochemical Pathways

Phenoxy compounds are known to interact with various biochemical pathways, influencing the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion These properties greatly influence the bioavailability and overall effect of a compound

Result of Action

Based on the known properties of similar phenoxy compounds, it can be hypothesized that this compound may have antimicrobial or other biological effects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . .

Biochemical Analysis

Biochemical Properties

4-Phenoxybutanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of this compound, as it facilitates its conversion into more stable compounds. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. It can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular stress responses and promoting cell survival. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These threshold effects are crucial for determining the safe and effective use of this compound in biomedical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It is metabolized by aldehyde dehydrogenase, which converts it into 4-Phenoxybutanoic acid. This metabolic conversion is essential for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for understanding the compound’s overall distribution and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localization patterns are essential for understanding how this compound exerts its effects on cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybutanal can be synthesized through multiple routes. One common method involves the reaction of 4-phenoxybutanoic acid with 2,6-dimethylpyridine, nickel (II) bromide trihydrate, 4,4’-di-tert-butyl-2,2’-bipyridine, zinc, and dimethyl dicarbonate in ethyl acetate under an inert atmosphere. This reaction is followed by treatment with diphenylsilane in ethyl acetate at 60°C for 16 hours .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of safer solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-phenoxybutanoic acid.

    Reduction: Reduction of this compound can yield 4-phenoxybutanol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: 4-Phenoxybutanoic acid.

    Reduction: 4-Phenoxybutanol.

    Substitution: Various substituted phenoxybutanal derivatives depending on the electrophile used.

Comparison with Similar Compounds

    4-Phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Phenoxybutanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    Phenoxyethanol: Contains a phenoxy group attached to an ethanol chain.

Uniqueness: 4-Phenoxybutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry and biochemical applications where aldehyde functionality is required .

Properties

IUPAC Name

4-phenoxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENQANRYVCXWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515973
Record name 4-Phenoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-62-6
Record name 4-Phenoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenoxybutanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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